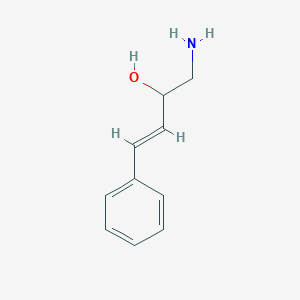

1-Amino-4-phenylbut-3-en-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(E)-1-amino-4-phenylbut-3-en-2-ol |

InChI |

InChI=1S/C10H13NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7,10,12H,8,11H2/b7-6+ |

InChI Key |

UTHAMCDUNPPWGL-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(CN)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(CN)O |

Origin of Product |

United States |

The Foundation: Significance of the But 3 En 2 Ol Scaffold

The but-3-en-2-ol structural motif is a cornerstone in organic synthesis and medicinal chemistry, valued for its versatility as a building block for more complex molecules. researchgate.net This scaffold is present in various natural products and serves as a precursor in the synthesis of a wide array of chemical derivatives. researchgate.netnih.gov Its utility extends to the production of commercially significant substances, including those used in the polymer industry, as fuel additives, and in the creation of chiral chemicals. researchgate.net The inherent reactivity of the but-3-en-2-ol unit, characterized by its hydroxyl and vinyl groups, allows for a multitude of chemical transformations, making it a valuable tool for synthetic chemists.

The strategic importance of such scaffolds is a recurring theme in drug discovery. nih.gov The concept of a "privileged scaffold" refers to molecular frameworks that can bind to multiple biological targets, thereby serving as a foundation for developing a variety of therapeutic agents. nih.gov The indole (B1671886) scaffold, for instance, is a well-documented example of a privileged structure found in numerous biomolecules and synthetic drugs. nih.govillinois.edu While the but-3-en-2-ol scaffold itself is a fundamental unit, its incorporation into larger molecules like 1-Amino-4-phenylbut-3-en-2-ol opens avenues for exploring new biological activities.

The Emergence and Trajectory of 1 Amino 4 Phenylbut 3 En 2 Ol Research

The research journey of 1-Amino-4-phenylbut-3-en-2-ol has seen a focused and intensifying trajectory, primarily driven by its potential as a bioactive agent. A notable area of investigation has been its role as a neuraminidase inhibitor. nih.gov Neuraminidase is a crucial enzyme for the influenza virus, and its inhibition is a key strategy for developing antiviral drugs. nih.gov

Initial studies synthesized a series of 1-amino-2-alkanols, with (E)-1-amino-4-phenylbut-3-en-2-ol (referred to as C1 in a 2018 study) demonstrating promising inhibitory activity against neuraminidase. nih.gov This foundational work highlighted the potential of this specific chemical structure. Subsequent modifications, such as the sulfonation of the parent compound, led to the development of derivatives with significantly enhanced inhibitory potency. nih.gov Molecular docking studies have further illuminated the key structural features responsible for this activity, specifically the hydrogen atoms of the amino and hydroxyl groups, which are crucial for binding to the active site of the neuraminidase enzyme. nih.gov

The synthesis of this compound and its derivatives often involves multi-step chemical processes. These can include the synthesis of precursor molecules like trans-4-Phenyl-3-buten-2-one, which can be prepared through various methods, including reactions involving benzaldehyde (B42025) and acetone. chemicalbook.comgoogle.comsigmaaldrich.com The synthesis of the but-3-en-2-ol core itself can be achieved through methods such as the asymmetric hydrogenation of alkynyl ketones. orgsyn.org

Interdisciplinary Engagement with 1 Amino 4 Phenylbut 3 En 2 Ol

The study of 1-Amino-4-phenylbut-3-en-2-ol is not confined to a single scientific discipline. Its investigation necessitates a collaborative, interdisciplinary approach, drawing expertise from several key academic fields.

Medicinal Chemistry and Drug Discovery: This is the most prominent field engaged with the compound, focusing on the design, synthesis, and biological evaluation of its derivatives as potential therapeutic agents. nih.govmdpi.com The primary goal is to identify new and effective drugs, particularly in the area of antiviral research. nih.gov

Organic Synthesis and Catalysis: The development of efficient and stereoselective synthetic routes to this compound and its analogs is a central theme. orgsyn.orgchemscene.com This involves the exploration of various catalytic systems and reaction conditions to achieve high yields and purity. acs.org

Computational Chemistry and Molecular Modeling: These disciplines play a crucial role in understanding the structure-activity relationships of this compound derivatives. nih.gov Molecular docking simulations, for example, are used to predict how these molecules interact with their biological targets at the atomic level, guiding the design of more potent inhibitors. nih.gov

Biochemistry and Enzymology: A deep understanding of the target enzymes, such as neuraminidase, is essential for the rational design of inhibitors. nih.gov Biochemists and enzymologists study the structure, function, and mechanism of these enzymes, providing the biological context for medicinal chemistry efforts.

The Horizon: Current Research Endeavors

Historical and Current Approaches to Regioselective Synthesis

The regioselective synthesis of this compound and its derivatives is crucial for ensuring the correct placement of the amino and hydroxyl groups. Historically, the synthesis often began with the reduction of (E)-4-phenyl-3-buten-2-one. orgsyn.org A common method involves the use of sodium borohydride (B1222165) in ethanol (B145695) to produce 4-phenyl-3-buten-2-ol. orgsyn.org This allylic alcohol can then be further functionalized.

Current approaches have focused on developing more efficient and selective methods. One-pot, multi-component reactions are gaining prominence for their efficiency. For instance, a green synthesis protocol has been developed for novel chromene derivatives that involves a one-pot, four-component condensation, showcasing the potential for complex molecule construction in a single step. bohrium.com While not directly yielding this compound, these methods highlight the trend towards streamlined syntheses.

The synthesis of related structures, such as 1,3,4,5-tetrasubstituted pyrazoles, also provides insights into regioselective control. nih.gov These syntheses often employ 1,3-dipolar cycloaddition reactions where the regioselectivity is controlled by the nature of the dipole and dipolarophile. nih.gov Such principles can be conceptually applied to the design of regioselective syntheses of amino alcohols.

Stereoselective and Enantioselective Synthesis of Chiral Isomers

The biological activity of this compound is intrinsically linked to its stereochemistry. Consequently, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a direct and efficient route to chiral β-amino alcohols. sciengine.com Ruthenium and rhodium-based chiral catalysts have been effectively used for the hydrogenation of N-acyl-β-(amino) acrylates to produce enantiomerically enriched β-amino acids. scispace.com These methods can be adapted for the synthesis of β-amino alcohols.

A notable example is the use of a chiral ruthenium catalyst for the intramolecular C(sp³)–H nitrene insertion of N-benzoyloxycarbamates. sciengine.com This method provides cyclic carbamates, which are precursors to chiral β-amino alcohols, in high yields and enantioselectivities. sciengine.com The catalyst can be synthesized on a gram scale and recycled, adding to the practicality of the method. sciengine.com Similarly, cooperative catalysis involving achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids has been successful in the N-H insertion reaction of vinyldiazoacetates to produce α-alkenyl α-amino acid derivatives with high enantioselectivity. rsc.org

| Catalyst System | Reactants | Product Type | Yield | Enantiomeric Excess (ee) |

| Ru and Rh chiral mono- and bi-dentate phosphorous catalysts | N-acyl-β-(amino) acrylates | β-amino acids | High | Not specified |

| Chiral Ruthenium catalyst | N-benzoyloxycarbamates | Cyclic carbamates (precursors to β-amino alcohols) | Up to 99% | Up to 99% |

| Dirhodium(II) carboxylates and chiral spiro phosphoric acids | Vinyldiazoacetates and tert-butyl carbamate (B1207046) | α-alkenyl α-amino acid derivatives | 61-99% | 83-98% |

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries provide a reliable method for controlling stereochemistry during synthesis. The use of a (S)-(phenylthiomethyl)benzyl chiral auxiliary at the C-2 position of a glycosyl donor has been demonstrated to achieve complete anomeric control in the solid-phase synthesis of oligosaccharides with multiple 1,2-cis glycosidic linkages. nih.gov This principle of auxiliary-mediated stereocontrol can be applied to the synthesis of chiral amino alcohols. The auxiliary directs the approach of a reagent to one face of the molecule, leading to a specific stereoisomer. After the desired stereocenter is set, the auxiliary can be cleaved.

Biocatalytic Pathways for Selective Production

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. Transaminases, for example, are used in the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com To overcome the unfavorable thermodynamic equilibrium of this reaction, a cascade system coupling a transaminase with a pyruvate (B1213749) decarboxylase (PDC) has been developed. mdpi.com The PDC removes the pyruvate by-product, driving the reaction towards the desired amine product. mdpi.com This multi-enzymatic system has been successfully applied to the synthesis of 3-amino-1-phenylbutane. mdpi.com

Novel Synthetic Routes and Mechanistic Investigations

Research into novel synthetic routes for this compound and related compounds is ongoing. Pinane-based 2-amino-1,3-diols have been synthesized stereoselectively from (−)-α-pinene. nih.gov The key steps involve the formation of a carbamate followed by a stereoselective aminohydroxylation process to create a pinane-fused oxazolidin-2-one. nih.gov The stereochemistry of these intermediates has been confirmed by 2D NMR and X-ray spectroscopy. nih.gov

Mechanistic investigations are crucial for understanding and optimizing these synthetic routes. For example, in the synthesis of 1,3,4,5-tetrasubstituted pyrazoles, a plausible mechanism for the 1,3-dipolar cycloaddition has been proposed, which helps in optimizing reaction conditions such as the choice of base, solvent, and temperature. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

The development of recyclable catalysts, such as the chiral ruthenium catalyst mentioned earlier, is another key aspect of green chemistry. sciengine.com Biocatalytic methods are also considered green as they are typically performed in aqueous media under mild conditions and utilize renewable enzymes. scispace.commdpi.com

Solvent-Free and Aqueous Phase Syntheses

The use of organic solvents in chemical synthesis poses significant environmental and safety concerns. Consequently, the development of solvent-free and aqueous-phase synthetic methods has garnered considerable attention. For the synthesis of β-amino alcohols, such as this compound, several green approaches have been investigated for analogous structures.

One prominent method involves the ring-opening of epoxides with amines. Research has demonstrated that this reaction can proceed efficiently in water without the need for any catalyst, offering high selectivity and excellent yields for the synthesis of various β-amino alcohols. organic-chemistry.org Hot water has been shown to act as a modest acid catalyst, as well as a reactant and solvent in such transformations. researchgate.net For instance, the reaction of styrene (B11656) oxide with aromatic amines exhibits high regioselectivity. organic-chemistry.org This suggests a potential aqueous-phase route to this compound starting from a suitable vinyl epoxide precursor.

Solvent-free conditions have also proven effective for the synthesis of β-amino alcohols. The use of solid catalysts, such as silica (B1680970) gel, has been shown to efficiently catalyze the opening of epoxides by amines at room temperature. organic-chemistry.org Another approach is "grindstone chemistry," a mechanochemical method where solid reactants are ground together, often with a catalytic amount of a substance, to induce a reaction without any solvent.

A plausible solvent-free synthesis of this compound could involve the direct reaction of an amine with a suitable precursor, such as an α,β-unsaturated ketone, under mechanochemical conditions. While direct synthesis from (E)-4-phenyl-3-buten-2-one and an amine source under these conditions for this specific molecule is not extensively documented, the principles of green chemistry encourage the exploration of such direct, solventless pathways.

A potential precursor to this compound is the corresponding allylic alcohol, 4-phenylbut-3-en-2-ol (B108997). This can be synthesized by the reduction of (E)-4-phenyl-3-buten-2-one using sodium borohydride in ethanol. orgsyn.org Subsequent amination of this allylic alcohol would yield the target compound. Palladium-catalyzed allylic amination is a powerful tool for this transformation, and recent advancements have focused on developing milder and more sustainable catalytic systems. acs.org

| Synthetic Approach | Reaction Type | Key Features | Potential Precursors for this compound |

| Aqueous Phase Synthesis | Epoxide Ring-Opening | Catalyst-free, high selectivity | Phenyl-substituted vinyl epoxide |

| Solvent-Free Synthesis | Epoxide Ring-Opening | Use of solid catalysts (e.g., silica gel) | Phenyl-substituted vinyl epoxide |

| Solvent-Free Synthesis | Mechanochemistry | Grinding of solid reactants | (E)-4-phenyl-3-buten-2-one and an amine source |

| Aqueous/Solvent-Free | Allylic Amination | Palladium or other transition metal catalysis | 4-phenylbut-3-en-2-ol |

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a crucial metric for evaluating the efficiency of a chemical reaction, focusing on the amount of starting materials that are incorporated into the final product. Waste minimization is a broader concept that encompasses reducing or eliminating all forms of waste, including byproducts, solvents, and energy.

In the context of synthesizing this compound, several strategies can be employed to enhance atom economy and minimize waste. One-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, are highly desirable. For instance, a one-pot synthesis could involve the in-situ generation of an epoxide from an alkene followed by its immediate reaction with an amine.

The choice of catalyst is also critical. The use of recoverable and reusable catalysts, such as heterogeneous catalysts or catalysts immobilized on solid supports, can significantly reduce waste. For example, molybdenum catalysts have been used for the allylic amination of allyl alcohols and can be recycled. organic-chemistry.org

Flow chemistry offers a powerful platform for waste minimization. By conducting reactions in continuous flow reactors, it is possible to achieve better control over reaction parameters, improve yields and selectivity, and reduce the generation of byproducts. This approach also allows for the integration of in-line purification, further minimizing waste from traditional workup procedures.

A hypothetical atom-economical synthesis of this compound could involve the direct addition of ammonia (B1221849) or a protected amine across the double bond of a precursor like cinnamaldehyde, followed by a selective reduction of the carbonyl group. However, controlling the chemoselectivity of such a reaction would be a significant challenge. A more practical approach would be the aforementioned allylic amination of 4-phenylbut-3-en-2-ol, where the only byproduct is ideally water or a simple alcohol, depending on the specific catalytic cycle.

| Strategy | Description | Application to this compound Synthesis |

| One-Pot Reactions | Multiple reaction steps in a single vessel without intermediate isolation. | In-situ epoxidation of a styrenic precursor followed by aminolysis. |

| Recoverable Catalysts | Heterogeneous or immobilized catalysts that can be easily separated and reused. | Use of a solid-supported palladium catalyst for allylic amination. |

| Flow Chemistry | Reactions conducted in continuous flow for better control and reduced waste. | Continuous flow synthesis from 4-phenylbut-3-en-2-ol and an amine source. |

| Catalytic Hydrogenation | Use of H2 as a clean reducing agent. | While not directly applicable for the unsaturated target, it is a key green technique for related saturated compounds. |

Scale-Up Considerations and Process Optimization

The transition of a synthetic route from a laboratory scale to an industrial process presents numerous challenges. Process optimization is crucial to ensure safety, cost-effectiveness, and sustainability on a larger scale.

For the synthesis of this compound, a key consideration for scale-up is the choice of starting materials and reagents. The precursor (E)-4-phenyl-3-buten-2-one is readily available. orgsyn.org The use of inexpensive and non-toxic reagents is paramount.

Continuous flow chemistry is particularly advantageous for the scale-up of chemical processes. It allows for precise control over reaction temperature, pressure, and mixing, which can be difficult to manage in large batch reactors. The smaller reaction volumes at any given time in a flow reactor also enhance safety, especially for exothermic reactions. A continuous process for the synthesis of β-amino alcohols has been demonstrated, showcasing the potential for the industrial production of compounds like this compound.

Process optimization would involve a detailed study of reaction parameters, including catalyst loading, reaction time, temperature, and reactant concentrations, to maximize yield and minimize the formation of impurities. The development of robust in-line analytical techniques to monitor the reaction progress in real-time is also essential for effective process control.

Purification of the final product is another critical aspect of scale-up. Crystallization is often the preferred method for purification on an industrial scale due to its efficiency and ability to provide high-purity products. The physical properties of this compound would need to be thoroughly characterized to develop an effective crystallization process.

| Parameter | Scale-Up Consideration | Relevance to this compound |

| Reaction Vessel | Batch vs. Continuous Flow Reactor | Continuous flow offers better safety and control for a potentially exothermic amination reaction. |

| Heat Transfer | Efficient removal of reaction heat | Crucial for controlling selectivity and preventing runaway reactions, especially in large batch reactors. |

| Mixing | Ensuring homogeneity of the reaction mixture | Important for achieving consistent product quality and yield. |

| Downstream Processing | Purification and isolation of the final product | Development of an efficient crystallization or distillation process is necessary for industrial production. |

| Safety | Handling of hazardous materials and control of reaction exotherms | Use of less hazardous reagents and implementation of robust process control measures. |

Reactions Involving the Amino Moiety

The primary amino group in this compound is a key site for nucleophilic reactions and is fundamental to its derivatization and participation in the formation of heterocyclic structures.

Acylation, Alkylation, and Derivatization

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, readily participating in acylation and alkylation reactions.

Acylation: The amino group can be easily acylated by reacting with acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, treatment with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. This reaction is typically performed to protect the amino group or to introduce a specific acyl moiety.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. For example, reaction with methyl iodide can lead to the formation of the corresponding mono-, di-, and even trimethylated ammonium (B1175870) salts. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions. Base-mediated alkylation of N-tosyl sulfonamides is a common strategy to achieve mono-N-alkylation of amino acids, a principle that can be extended to this compound.

Derivatization: The amino group can be converted into a wide array of other functional groups. For example, it can be transformed into an azide, which can then undergo further reactions like the Staudinger reduction to re-form an amine or participate in click chemistry. Diazotization of the amino group with nitrous acid can lead to the formation of a diazonium salt, which is a versatile intermediate for introducing various substituents.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetic Anhydride | N-acetyl-1-amino-4-phenylbut-3-en-2-ol |

| Alkylation | Methyl Iodide | N-methyl-1-amino-4-phenylbut-3-en-2-ol |

| Sulfonylation | Tosyl Chloride | N-tosyl-1-amino-4-phenylbut-3-en-2-ol |

Heterocycle Formation via Amino Group Participation

The presence of both an amino and a hydroxyl group in a 1,2-relationship makes this compound an excellent precursor for the synthesis of various five-membered nitrogen-containing heterocycles. wikipedia.org

Oxazoline Synthesis: The compound can undergo cyclization to form oxazolines. This can be achieved by reacting it with carboxylic acids or their derivatives. wikipedia.org For instance, treatment with a carboxylic acid in the presence of a dehydrating agent or conversion of the carboxylic acid to an acid chloride followed by reaction with the amino alcohol would yield a 2-substituted oxazoline. wikipedia.org Another method involves the reaction with aldehydes to form an intermediate oxazolidine, which is then oxidized to the oxazoline. orgsyn.org

Pyrrolidine (B122466) Synthesis: The amino group can also participate in the formation of pyrrolidine rings. wikipedia.org While direct cyclization to a simple pyrrolidine from this compound is not straightforward, its derivatives can be utilized in various synthetic strategies. For example, after suitable modification of the backbone, intramolecular cyclization reactions can lead to substituted pyrrolidines. organic-chemistry.orgorganic-chemistry.org

| Heterocycle | Reagent/Method | Key Intermediate |

| Oxazoline | Carboxylic Acid/Dehydrating Agent | N-acyl amino alcohol |

| Oxazoline | Aldehyde/Oxidizing Agent | Oxazolidine |

| Pyrrolidine | (Requires backbone modification) | Haloamine or similar |

Reactions at the But-3-en-2-ol Backbone

The but-3-en-2-ol backbone offers multiple sites for chemical modification, including the carbon-carbon double bond and the secondary alcohol.

Stereoselective Functionalization of the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions. The proximity of the chiral center at C-2 can influence the stereochemical outcome of these reactions.

Epoxidation: The alkene can be epoxidized to form an epoxy alcohol. The Sharpless asymmetric epoxidation is a particularly powerful method for the enantioselective epoxidation of allylic alcohols. wikipedia.orglibretexts.org By choosing the appropriate chiral tartrate ligand (D-(-)-DET or L-(+)-DET), it is possible to control the stereochemistry of the resulting epoxide with high selectivity. libretexts.org This reaction would yield a 2,3-epoxy-1-amino-4-phenylbutane derivative, a valuable synthetic intermediate. wikipedia.org

Dihydroxylation: The double bond can undergo dihydroxylation to form a triol. This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). Asymmetric dihydroxylation methods, such as the Sharpless asymmetric dihydroxylation, can be employed to control the stereochemistry of the newly formed stereocenters.

| Reaction Type | Reagent | Key Feature |

| Epoxidation | t-BuOOH, Ti(OiPr)₄, DET | Enantioselective formation of epoxy alcohol |

| Dihydroxylation | OsO₄, NMO | Syn-dihydroxylation |

| Hydrogenation | H₂, Pd/C | Reduction of double bond |

Transformations of the Secondary Alcohol Functionality

The secondary alcohol group is a versatile functional handle that can be oxidized, substituted, or involved in other transformations.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-amino-4-phenylbut-3-en-2-one. A variety of oxidizing agents can be used, with milder reagents like those used in the Swern or Dess-Martin periodinane oxidations being preferred to avoid over-oxidation or side reactions involving the amino group or the double bond. organic-chemistry.orgwikipedia.org

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nucleophile. The Mitsunobu reaction provides a powerful method for the direct substitution of the alcohol with inversion of stereochemistry. organic-chemistry.orgwikipedia.orgnih.gov This allows for the introduction of a variety of nucleophiles, including carboxylates, azides, and other nitrogen and sulfur-based nucleophiles. organic-chemistry.orgnih.gov

| Reaction Type | Reagent/Method | Product Type | Stereochemistry |

| Oxidation | Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | Ketone | N/A |

| Substitution | Mitsunobu Reaction (DEAD, PPh₃, Nu-H) | Ester, Azide, etc. | Inversion |

| Etherification | Williamson Ether Synthesis (e.g., NaH, R-X) | Ether | Retention |

Rearrangement Reactions and Fragmentations

The allylic nature of the alcohol and the presence of the adjacent amino group make this compound and its derivatives susceptible to various sigmatropic rearrangements.

Overman Rearrangement: The allylic alcohol can be converted to an allylic trichloroacetimidate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement known as the Overman rearrangement to yield an allylic amine with a transposed amino group. wikipedia.orgorganic-chemistry.orgthermofisher.com This reaction is a powerful tool for the synthesis of complex amines and amino acids. wikipedia.org

Aza-Cope Rearrangement: Derivatives of this compound, particularly those where the nitrogen is part of an enamine or iminium ion, can undergo aza-Cope rearrangements. wikipedia.orgtcichemicals.com The cationic 2-aza-Cope rearrangement is particularly facile and can be coupled with other reactions, like a Mannich cyclization, to build complex heterocyclic scaffolds. wikipedia.org

Fragmentation: In mass spectrometry, the fragmentation of this compound would be expected to follow patterns characteristic of amines and alcohols. Alpha-cleavage adjacent to the amino group would be a likely fragmentation pathway, leading to the loss of a C₃H₅O radical. Cleavage of the C-C bond between the carbon bearing the hydroxyl group and the adjacent carbon is also a probable fragmentation route. miamioh.edu

| Rearrangement Type | Key Intermediate | Product Feature |

| Overman Rearrangement | Allylic trichloroacetimidate | 1,3-transposition of alcohol and amine functions |

| Aza-Cope Rearrangement | Iminium ion or enamine | wikipedia.orgwikipedia.org-sigmatropic shift of C-C and C=N bonds |

Catalytic Reactivity Studies

The catalytic transformations of this compound are primarily centered around the activation of the allylic alcohol moiety and the nucleophilic nature of the amino group. These reactions can be broadly categorized into organocatalytic and metal-catalyzed processes.

Organocatalysis offers a metal-free approach to activating this compound and related amino alcohols. Chiral primary and secondary amines, amino acids, and their derivatives are prominent organocatalysts that can engage in various asymmetric transformations. nih.govnih.gov While specific studies on this compound are limited, the general principles of organocatalysis can be applied to predict its behavior.

One of the primary activation modes in organocatalysis is the formation of reactive intermediates through covalent interactions between the catalyst and the substrate. nih.gov For instance, a primary amino acid catalyst could react with a ketone to form an enamine, which can then participate in further reactions. researchgate.net In the context of this compound, its amino group could potentially act as a built-in catalyst for intramolecular reactions or participate in intermolecular reactions catalyzed by an external organocatalyst.

A plausible organocatalytic transformation for a molecule with both an amino and a hydroxyl group in an allylic arrangement is an intramolecular cyclization to form nitrogen-containing heterocycles. The stereochemical outcome of such reactions can often be controlled by the use of chiral organocatalysts that create a chiral environment around the substrate. For example, bifunctional organocatalysts possessing both a Brønsted acid and a Brønsted base site can activate both the electrophile and the nucleophile simultaneously, leading to highly stereoselective transformations. youtube.com

The table below illustrates potential organocatalytic reactions involving amino allylic alcohols, which could be analogous to the reactivity of this compound.

| Reaction Type | Catalyst Type | Potential Product from this compound |

| Intramolecular Cyclization | Chiral Phosphoric Acid | Chiral Tetrahydropyridine derivative |

| Intermolecular Michael Addition | Proline derivative | γ-Amino-δ-hydroxy ketone |

| Asymmetric Allylic Alkylation | Chiral Amine / Boronic Acid | α-Substituted amino alcohol |

Transition metal catalysis provides a powerful and versatile platform for the transformation of allylic alcohols and amines. acs.orgnih.gov Metals such as palladium, iridium, rhodium, and ruthenium are known to catalyze a wide array of reactions involving these functional groups. acs.orgoup.com

Palladium-Catalyzed Reactions:

Palladium catalysis is particularly prominent in the field of allylic substitution reactions. acs.org In the case of this compound, the hydroxyl group can act as a leaving group, especially after activation with a Lewis or Brønsted acid, to form a π-allyl palladium intermediate. This intermediate is electrophilic and can be attacked by various nucleophiles. If the internal amino group acts as the nucleophile, an intramolecular cyclization can occur, leading to the formation of nitrogen-containing heterocycles. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the phosphine (B1218219) ligands attached to the palladium center. organic-chemistry.orgacs.org For instance, the use of chiral bisphosphorus ligands like WingPhos has been shown to afford a range of chiral vinyl-substituted heterocycles with excellent enantioselectivity. organic-chemistry.orgacs.org

Furthermore, palladium catalysts can be used in combination with organocatalysts in synergistic catalytic systems. For example, an achiral palladium complex can be used with a chiral primary amino acid to achieve highly enantioselective direct α-allylation of α-branched aldehydes with allylic alcohols. thieme-connect.de

Iridium-Catalyzed Reactions:

Iridium catalysts are also effective for allylic substitution reactions and often provide complementary regioselectivity to palladium catalysts, favoring the formation of branched products. organic-chemistry.org Iridium-catalyzed allylic amination of allylic carbonates using chiral phosphoramidite (B1245037) ligands can produce branched allylic amines with high regio- and enantioselectivity. organic-chemistry.org

Ruthenium-Catalyzed Reactions:

Ruthenium catalysts have been employed in the kinetic resolution of racemic allylic alcohols through regioselective allylic etherification. acs.org This type of catalysis could potentially be applied to resolve racemic mixtures of this compound.

The following table summarizes potential metal-catalyzed reactions for this compound based on known reactivity of similar substrates.

| Metal Catalyst | Ligand Type | Reaction Type | Potential Product |

| Palladium(0) | Chiral Bisphosphine (e.g., WingPhos) | Intramolecular Allylic Amination | Chiral Vinyl-Substituted N-Heterocycle |

| Iridium(I) | Chiral Phosphoramidite | Intermolecular Allylic Amination | Branched Allylic Amine |

| Ruthenium(II) | Chiral Pybox | Kinetic Resolution | Enantioenriched this compound |

Reaction Kinetics and Thermodynamic Analysis

Reaction Kinetics:

The rates of both organocatalytic and metal-catalyzed reactions involving this compound would be influenced by several factors, including the concentration of the substrate and catalyst, temperature, and the nature of the solvent.

In metal-catalyzed allylic substitutions , the rate-determining step can vary. For palladium-catalyzed reactions, the oxidative addition of the allylic substrate to the Pd(0) center to form the π-allyl complex or the subsequent nucleophilic attack can be rate-limiting. The choice of ligand can significantly influence the reaction rate by affecting the electron density at the metal center and the steric environment around it. For instance, in the kinetic resolution of allylic acetates catalyzed by ruthenium, high selectivity factors (s-values) of up to 103 have been reported, indicating a significant difference in the reaction rates of the two enantiomers. acs.org

Thermodynamic Analysis:

The thermodynamics of the reactions of this compound are governed by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of the reaction.

Intramolecular cyclization reactions are often thermodynamically favored due to the formation of a stable heterocyclic ring. The change in enthalpy is typically negative due to the formation of new, stronger sigma bonds. The change in entropy is also generally favorable as one molecule is converted into one product molecule, but the loss of rotational freedom upon cyclization can be a negative contributor.

The equilibrium of many catalytic reactions, such as the asymmetric synthesis of chiral amines from ketones using transaminases, can be unfavorable. In such cases, strategies like in-situ product or by-product removal are employed to shift the equilibrium towards the desired product.

Due to the lack of specific experimental data for this compound, a quantitative thermodynamic analysis is not possible at this time. However, computational chemistry methods could be employed to estimate the thermodynamic parameters for its potential reactions.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For amino alcohol derivatives, these studies often focus on how different substituents on the phenyl ring and modifications to the amino group affect their interaction with biological targets. For instance, in a series of 1-(4-amino-phenyl)-2-aminoethanol derivatives, the substitution pattern on the phenyl ring was found to be critical for their activity at adrenergic beta-receptors. nih.gov The replacement of chlorine atoms with other substituents led to compounds with potent and specific activities. nih.gov

Similarly, research on 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols as monoamine reuptake inhibitors has shown that specific substitutions on both the phenyl group and the indole (B1671886) moiety can significantly alter potency and selectivity. nih.govresearchgate.net These studies provide a framework for the rational design of new analogues of this compound, where modifications can be systematically introduced to probe their effects on in vitro activity. The goal of such studies is to identify key structural features responsible for a desired biological effect, which can then be optimized in further rounds of synthesis and testing.

Modification of the Phenyl Substituent

The following table summarizes the effects of different phenyl substituents on the activity of related amino alcohol compounds:

| Parent Compound | Phenyl Substituent | Observed Effect | Reference |

| 1-(4-amino-phenyl)-2-aminoethanol | Chloro-cyano | Potent beta2-mimetic activity | nih.gov |

| 1-(4-amino-phenyl)-2-aminoethanol | Fluoro-cyano | Potent beta2-mimetic activity | nih.gov |

| 1-(4-amino-phenyl)-2-aminoethanol | Mono-cyano | Potent beta2-mimetic activity | nih.gov |

| 1-phenylbut-2-en-1-one | (4-methylphenyl)amino | Synthesis of a specific enaminone | researchgate.net |

Elaboration of the Amino Group

The amino group is a critical functional group in many biologically active compounds, and its modification is a common strategy for optimizing activity. In the context of amino alcohol derivatives, elaboration of the amino group can involve N-alkylation, N-acylation, or incorporation into a heterocyclic system. For example, the synthesis of (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one involves the condensation of benzoylacetone (B1666692) with p-methylaniline, resulting in a secondary amino group as part of an enaminone system. researchgate.net This modification significantly alters the electronic and steric properties of the nitrogen atom compared to a primary amine.

In other related structures, such as 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, the amino group can be further derivatized. For instance, it can react with benzaldehyde (B42025) to form an azomethine or with acyl halides to produce N-acylated derivatives. researchgate.net These modifications can influence the compound's ability to form hydrogen bonds and interact with biological targets. The synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones also demonstrates the versatility of the amino group, where it is part of a methylidene side chain. nih.gov

Alterations to the Alkene and Hydroxyl Moieties

The alkene and hydroxyl groups are key structural features of this compound, and their modification can lead to significant changes in the molecule's properties. The double bond of the alkene can be reduced to a single bond, which would alter the geometry and flexibility of the molecule. For instance, the related compound 3(S)-amino-4-phenyl-butan-2(S)-ol lacks the double bond present in this compound. drugbank.com

The hydroxyl group is a common site for modification. It can be esterified or etherified to change the polarity and hydrogen-bonding capacity of the molecule. Alternatively, the stereochemistry of the hydroxyl group can be controlled during synthesis, which can have a profound impact on biological activity. For example, in the synthesis of 1,2-epoxy-3-amino-4-phenylbutane derivatives, the hydroxyl group is part of a halohydrin intermediate which is then converted to an epoxide. google.com This transformation highlights how the hydroxyl group can be used as a handle for further synthetic manipulations. The synthesis of (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one from benzoylacetone and p-methylaniline results in a ketone instead of a hydroxyl group at the 2-position, demonstrating another possible alteration to this part of the scaffold. researchgate.net

Synthesis of Conformationally Restricted Analogues

The synthesis of conformationally restricted analogues is a powerful strategy to probe the bioactive conformation of a molecule. By reducing the number of accessible conformations, it is possible to lock the molecule into a shape that is more complementary to its biological target, potentially leading to increased potency and selectivity. For amino-containing compounds, this can be achieved by incorporating the amino group and parts of the carbon backbone into a cyclic system.

For example, the synthesis of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones creates conformationally restricted isosteres of phenylalanine. nih.gov These cyclic structures limit the rotational freedom of the molecule, providing valuable insights into the spatial requirements of the binding site. nih.gov Similarly, the incorporation of cyclic phenylalanine analogues, such as 2-aminoindan-2-carboxylic acid (Aic) or L- or D-2-aminotetralin-2-carboxylic acid (Atc), into peptide sequences has been used to create conformationally restricted deltorphin (B1670231) analogues. nih.gov These examples demonstrate that by cyclizing the structure, it is possible to gain a better understanding of the structure-activity relationship and to design more potent and selective compounds.

Combinatorial Chemistry Approaches to this compound Derivatives

Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of compounds, which can then be screened for desired properties. nih.gov This approach is particularly well-suited for the exploration of the chemical space around a lead compound like this compound. By systematically varying the building blocks used in the synthesis, a diverse range of derivatives can be prepared in a parallel or mixed fashion. uzh.ch

For example, a combinatorial approach could be used to generate a library of this compound analogues with different substituents on the phenyl ring. This could be achieved by using a variety of substituted phenylacetaldehydes as starting materials. Similarly, the amino group could be elaborated by reacting the initial product with a library of different acylating or alkylating agents. The use of solid-phase synthesis can facilitate the purification of the resulting compounds. uzh.ch High-throughput screening methods can then be employed to identify the most promising compounds from the library for further investigation. nih.gov This strategy allows for a more efficient exploration of the structure-activity landscape compared to traditional one-by-one synthesis.

Computational and Theoretical Investigations of 1 Amino 4 Phenylbut 3 En 2 Ol

Quantum Chemical Calculations of Electronic Structure

There are no specific studies available that detail the quantum chemical calculations of the electronic structure of 1-Amino-4-phenylbut-3-en-2-ol.

A molecular orbital analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. Such an analysis would be crucial for understanding its electronic transitions and reactivity, but the necessary computational data is absent from the current body of scientific literature.

Similarly, there is no available data on the charge distribution, electrostatic potential maps, or Mulliken and Natural Bond Orbital (NBO) charge analyses for this compound. These calculations would provide insight into the molecule's polarity and reactive sites, but remain to be performed and published.

Conformational Analysis and Energy Landscapes

Detailed conformational analysis and the mapping of the potential energy surface for this compound are not present in the available literature.

No molecular mechanics or dynamics simulations have been published for this compound. These studies would be instrumental in understanding the compound's flexibility, stable conformers, and behavior in different solvent environments.

Research on the intermolecular interactions, such as hydrogen bonding and van der Waals forces, and the potential aggregation behavior of this compound through computational methods has not been documented.

Reaction Mechanism Elucidation through Computational Modeling

There are no published computational studies that elucidate the reaction mechanisms involving this compound. Theoretical modeling is a powerful tool for mapping reaction pathways and determining transition state energies, but this has not been applied to this specific compound in the accessible scientific record.

Ligand-Receptor Interaction Modeling (e.g., enzymes, without reference to specific therapeutic effects)

The interaction of small molecules with biological macromolecules is a cornerstone of chemical biology. Molecular docking and other computational modeling techniques are employed to predict and analyze these interactions.

(E)-1-amino-4-phenylbut-3-en-2-ol and its derivatives have been the subject of molecular docking studies to investigate their binding modes with enzymes such as neuraminidase. researchgate.netnih.gov In a notable study, the sulfonylated derivative of (E)-1-amino-4-phenylbut-3-en-2-ol was docked into the active site of neuraminidase. nih.gov These computational simulations are crucial for understanding the non-covalent interactions that govern the binding of the ligand to the receptor.

The docking results revealed that the amino (NH2) and hydroxyl (OH) groups of the inhibitor are key to its potency. nih.gov Specifically, the hydrogen atoms of these functional groups were identified as being critical for the interaction with the enzyme's active site. nih.gov This type of molecular docking research helps to elucidate the structure-activity relationship (SAR) at the amino acid residue level. nih.gov Such computational approaches can guide the design of new derivatives with potentially enhanced binding affinities.

| Compound | Enzyme | Key Interacting Groups | Computational Method |

| (E)-1-amino-4-phenylbut-3-en-2-ol derivative | Neuraminidase | Amino (NH2) and Hydroxyl (OH) groups | Molecular Docking |

Spectroscopic Property Prediction from First Principles

The prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts or infrared (IR) vibrational frequencies, from first principles (ab initio methods) is a powerful approach to aid in the structural elucidation of novel compounds. These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the structure of a molecule.

As of now, there are no specific first-principles calculations of the spectroscopic properties of this compound reported in the scientific literature. Such a study would typically employ quantum mechanical methods like DFT or Møller-Plesset perturbation theory (MP2) to calculate the magnetic shielding tensors for NMR or the vibrational frequencies for IR spectroscopy. These theoretical investigations would be highly valuable for confirming the experimentally observed spectra and for providing a deeper understanding of the electronic structure of the molecule.

Advanced Analytical Methodologies for Research on 1 Amino 4 Phenylbut 3 En 2 Ol

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential biophysical technique that facilitates the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. nih.gov Techniques such as High-Performance Liquid Chromatography (HPLC) are particularly effective for analyzing amino acids and other biologically active molecules, yielding precise results in separation and identification. nih.gov For a compound like 1-Amino-4-phenylbut-3-en-2-ol, which is often synthesized in a mixture with starting materials and byproducts, chromatography is indispensable for isolation and purity verification.

The structure of this compound contains two chiral centers, at the C1 and C2 positions, meaning it can exist as four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Chiral chromatography is the definitive method for separating these enantiomers and diastereomers and for determining the enantiomeric excess (e.e.) in a sample, which is a critical parameter in asymmetric synthesis.

This technique typically employs a chiral stationary phase (CSP) within an HPLC or Gas Chromatography (GC) column. The CSP creates a chiral environment where the different enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for their separation and quantification.

Recent advancements include fluorescence-based assays that can rapidly determine the e.e. of chiral amino alcohols. nih.gov These methods involve the self-assembly of the analyte with a chiral fluorescent ligand, where each resulting diastereomeric complex exhibits a unique fluorescence intensity, enabling the calculation of the enantiomeric ratio with high sensitivity. nih.govrsc.org

Table 1: Hypothetical Chiral HPLC Separation Data for Stereoisomers of this compound

| Stereoisomer | Retention Time (minutes) | Peak Area (%) | Enantiomeric/Diastereomeric Excess |

| (1S, 2R) | 8.5 | 10 | Diastereomer A |

| (1R, 2S) | 9.2 | 10 | Diastereomer A |

| (1S, 2S) | 11.3 | 5 | 80% e.e. for Diastereomer B |

| (1R, 2R) | 12.5 | 75 | 80% e.e. for Diastereomer B |

For the analysis of highly complex samples, such as crude reaction products or biological matrices, multi-dimensional chromatography offers significantly enhanced resolving power. mdpi.com This technique involves coupling two or more chromatographic columns with different separation mechanisms. mdpi.com An aliquot of the effluent from the first column is transferred to a second, orthogonal column for further separation. mdpi.com

In the context of this compound analysis, a two-dimensional HPLC (2D-HPLC) system could be employed. For instance:

First Dimension: A normal-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column could separate compounds based on polarity, effectively separating the polar amino alcohol from non-polar starting materials like styrene (B11656) or phenylacetaldehyde.

Second Dimension: A chiral column, as described previously, could then be used to resolve the stereoisomers of the collected this compound fraction.

This approach minimizes peak overlap and allows for the accurate quantification of the target compound even in the presence of numerous impurities, making it a powerful tool in both process development and quality control. mdpi.com

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental for elucidating the molecular structure of newly synthesized compounds and for real-time monitoring of chemical reactions. nih.gov For this compound, a combination of NMR, mass spectrometry, and vibrational spectroscopy provides unambiguous structural confirmation. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would confirm the presence of all key proton environments: distinct signals for the phenyl group, vinylic protons (with a characteristic large coupling constant for the trans configuration), the two methine protons on the carbons bearing the hydroxyl and amino groups, and exchangeable protons from the -OH and -NH₂ functionalities. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the aromatic carbons, the two sp² carbons of the alkene, and the two sp³ carbons bonded to the heteroatoms.

2D NMR: Advanced 2D NMR techniques are used to assemble the molecular puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, establishing the sequence of protons along the butene chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range (2-3 bond) couplings between protons and carbons, which is critical for connecting the phenyl ring to the butene chain and confirming the positions of the functional groups.

Solid-State NMR: If this compound is a crystalline solid, solid-state NMR can be used to study its structure and dynamics in the solid phase. This is particularly useful for identifying different polymorphic forms, which may have different physical properties, and for analyzing reaction intermediates that are difficult to characterize in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-1-Amino-4-phenylbut-3-en-2-ol

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Key 2D NMR Correlations (HMBC) |

| C1 (-CHNH₂) | ~3.5 - 4.0 | ~55 - 60 | H1 -> C2, C3 |

| C2 (-CHOH) | ~4.2 - 4.7 | ~70 - 75 | H2 -> C1, C3, C4 |

| C3 (=CH-) | ~6.1 - 6.4 | ~128 - 132 | H3 -> C1, C2, C4, C5 |

| C4 (=CH-Ph) | ~6.5 - 6.8 | ~130 - 135 | H4 -> C2, Phenyl Carbons |

| C5-C10 (Phenyl) | ~7.2 - 7.5 | ~126 - 138 | Phenyl H -> C4 |

| -NH₂ | Variable (broad) | - | - |

| -OH | Variable (broad) | - | - |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) provide a highly accurate mass measurement of the molecular ion. For this compound (C₁₀H₁₃NO), HRMS would confirm the molecular formula by matching the measured mass to the calculated exact mass (163.0997) with very high precision.

Tandem Mass Spectrometry (MS/MS): In tandem MS, the protonated molecular ion ([M+H]⁺, m/z 164.1) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions reveal the compound's structure. Key expected fragmentation pathways for this compound would include:

Neutral loss of water (H₂O) from the alcohol, yielding an ion at m/z 146.

Neutral loss of ammonia (B1221849) (NH₃) from the amine, yielding an ion at m/z 147.

Cleavage of the C1-C2 bond.

Formation of the stable styryl cation [C₆H₅CH=CH]⁺ at m/z 103.

This fragmentation data serves as a fingerprint for the molecule, useful for its identification in complex mixtures and for metabolic studies.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. nih.govrsc.org It is particularly useful for monitoring the progress of a reaction, for example, by observing the disappearance of a reactant's carbonyl stretch and the appearance of the product's O-H and N-H stretches.

For this compound, the key vibrational bands would be:

O-H Stretch: A broad absorption band in the IR spectrum around 3200-3500 cm⁻¹.

N-H Stretch: One or two sharp to medium peaks in the IR spectrum around 3300-3400 cm⁻¹ for the primary amine.

C=C Stretch: A peak around 1640-1660 cm⁻¹ for the alkene and several peaks in the 1450-1600 cm⁻¹ region for the aromatic ring. The alkene stretch is often stronger in the Raman spectrum.

C-O Stretch: A strong absorption in the IR spectrum in the 1050-1150 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Alcohol (-OH) | IR | 3200 - 3500 (Broad) | O-H Stretch |

| Amine (-NH₂) | IR | 3300 - 3400 (Medium, Doublet) | N-H Stretch |

| Aromatic C-H | IR/Raman | 3000 - 3100 | C-H Stretch |

| Alkene C=C | Raman (Strong), IR (Medium) | 1640 - 1660 | C=C Stretch |

| Aromatic Ring | IR/Raman | 1450 - 1600 (Multiple Bands) | C=C Stretch |

| Alcohol C-O | IR (Strong) | 1050 - 1150 | C-O Stretch |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays into a specific pattern of spots, which can then be analyzed to create a detailed model of the molecular structure.

For this compound, a successful X-ray crystallographic analysis would provide definitive information on:

Molecular Conformation: The exact spatial orientation of the phenyl group, the butene chain, the amino group, and the hydroxyl group relative to each other.

Stereochemistry: Unambiguous assignment of the stereocenters, if the compound is chiral.

Intermolecular Interactions: Details of hydrogen bonding (e.g., between the amino and hydroxyl groups of adjacent molecules) and other non-covalent interactions that dictate the crystal packing.

A search for crystallographic data for this compound did not yield any specific results. However, studies on related compounds, such as (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one, demonstrate the utility of this technique for elucidating the solid-state structures of substituted butene derivatives. researchgate.net For such a compound, researchers were able to confirm the enamino-ketone tautomeric form and observe intramolecular N–H···O hydrogen bonds. researchgate.net

Table 1: Hypothetical Crystallographic Data for this compound

Since no experimental data is available, the following table is a hypothetical representation of the kind of data that would be obtained from an X-ray crystallography experiment.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| β (°) | 95.5 |

| Volume (ų) | 920.0 |

| Z | 4 |

| Density (calc) g/cm³ | 1.185 |

| R-factor (%) | < 5 |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-NMR)

Hyphenated analytical techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures and the identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. nih.govrsc.org In GC, a sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural identification.

For this compound, which contains a primary amine and a secondary alcohol, derivatization might be necessary to improve its volatility and thermal stability for GC-MS analysis. nih.gov Derivatization agents could be used to convert the polar -NH₂ and -OH groups into less polar, more stable moieties. nih.gov The subsequent mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized compound and characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly couples high-performance liquid chromatography (HPLC) with nuclear magnetic resonance spectroscopy, allowing for the separation of a mixture and the acquisition of detailed structural information from the NMR spectra of the isolated components. researchgate.netrsc.org This technique is particularly valuable for the analysis of non-volatile or thermally labile compounds that are not suitable for GC-MS. rsc.org

The analysis of this compound by LC-NMR would involve:

LC Separation: An appropriate reversed-phase or normal-phase HPLC method would be developed to isolate the compound from a mixture.

NMR Detection: The eluent containing the purified compound would be directed into the NMR flow cell. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra could then be acquired to provide a complete structural elucidation.

A significant challenge in LC-NMR is the suppression of the large solvent signals from the mobile phase, for which various techniques have been developed. rsc.org

Quantitative Analytical Methods in Reaction Monitoring and Process Control

Quantitative analytical methods are essential for monitoring the progress of a chemical reaction, determining the yield of a product, and ensuring the quality and consistency of a chemical process.

For the synthesis of this compound, techniques such as HPLC with UV detection or quantitative NMR (qNMR) could be employed for reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

An HPLC method could be developed to separate the starting materials, intermediates, the final product (this compound), and any byproducts. By using a UV detector set to a wavelength where the product has strong absorbance (likely due to the phenyl group), the concentration of the product can be quantified over time. This would involve creating a calibration curve using standards of known concentration.

Quantitative NMR (qNMR)

qNMR is a powerful technique for determining the concentration of a substance without the need for a calibration curve of the analyte itself. This is achieved by comparing the integral of a specific resonance of the analyte with the integral of a known amount of an internal standard. For this compound, a distinct proton signal, for example, one of the vinylic protons, could be used for quantification against a certified internal standard.

Table 2: Comparison of Quantitative Methods for this compound

| Technique | Principle | Advantages | Considerations |

| HPLC-UV | Separation by chromatography followed by quantification based on UV absorbance. | High sensitivity and selectivity, suitable for complex mixtures. | Requires a chromophore in the molecule, calibration curve is necessary. |

| qNMR | Quantification by comparing the integral of an analyte's NMR signal to that of a known internal standard. | No analyte-specific calibration needed, provides structural information simultaneously. | Lower sensitivity compared to HPLC, requires a well-resolved signal for the analyte. |

Exploration of Biological Activities and Mechanisms Non Human/mechanistic Focus

In Vitro Enzyme Inhibition/Activation Studies (excluding human therapeutic targets)

The primary biological activity identified for 1-Amino-4-phenylbut-3-en-2-ol and its derivatives in a non-human context is enzyme inhibition. These compounds have been evaluated against viral and fungal enzymes, demonstrating their potential to interfere with essential biological processes.

Derivatives of (E)-1-amino-4-phenylbut-3-en-2-ol have been identified as novel and potent inhibitors of neuraminidase, an essential enzyme for the influenza virus. nih.gov The mechanism of action, explored through molecular docking studies, suggests that the amino (-NH2) and hydroxyl (-OH) groups of the inhibitor are key to its potency. nih.gov These groups are believed to interact with the active site of the neuraminidase enzyme, effectively blocking its function. nih.gov

While direct studies on the parent compound against fungal enzymes are not detailed, the broader class of amino acid biosynthesis inhibitors is recognized for its antifungal potential. nih.gov Enzymes within fungal-specific amino acid pathways, such as those for methionine or lysine (B10760008) biosynthesis, are considered promising targets. nih.govresearchgate.net Inhibition of these enzymes can lead to the accumulation of toxic intermediates or nutrient auxotrophy, disrupting fungal viability. researchgate.netnih.gov For example, interfering with methionine synthase in fungi not only blocks methionine production but also leads to a buildup of homocysteine, a toxic compound that disrupts the biosynthesis of ergosterol, a critical component of the fungal cell membrane. researchgate.netnih.gov

Kinetic studies quantify the efficacy of enzyme inhibitors. A sulfonated derivative of (E)-1-amino-4-phenylbut-3-en-2-ol was found to be a particularly active inhibitor of viral neuraminidase, with a half-maximal inhibitory concentration (IC₅₀) value of 6.4 μM. nih.gov The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

While specific kinetic data for this compound against fungal enzymes is not available, studies on other inhibitors targeting these pathways provide examples of kinetic analysis. For instance, an inhibitor of homoisocitrate dehydrogenase in Candida albicans was identified as a noncompetitive inhibitor concerning one substrate (NAD+) and a competitive inhibitor with respect to another (homoisocitrate), with an inhibition constant (Ki) of 2.91 mM. nih.govresearchgate.net

Table 1: In Vitro Enzyme Inhibition Data for this compound Derivative

| Compound | Target Enzyme | Target Organism | Inhibition Value (IC₅₀) |

|---|

Cell-Based Assays for Mechanistic Investigations (Non-human cell lines, e.g., bacterial, fungal, plant, or specific cellular pathways, not human clinical relevance)

Cell-based assays using microbial cells have been employed to understand how compounds related to this compound exert their biological effects at a cellular level.

Compounds structurally related to this compound have been shown to modulate crucial cellular activities in fungi. Phenylbutene derivatives, for example, can inhibit the germ-tube formation in Candida albicans. nih.gov This process is a key virulence factor, allowing the yeast to switch to a more invasive hyphal form. Inhibition was observed at concentrations as low as 0.005 mM for a 3-nitro isomer of a related ketone. nih.gov This interference with fungal morphology points to the disruption of underlying cellular signaling or structural pathways.

The enzymatic inhibition by this class of compounds translates into measurable effects on microbial growth. Several amino alcohol derivatives have demonstrated significant antifungal activity. mdpi.com In a screening against various microbes, certain amino alcohol compounds showed high specificity and activity against the pathogenic yeast Cryptococcus neoformans, with some derivatives causing over 95% growth inhibition at a concentration of 32 µg/mL. mdpi.com

Similarly, related ketone derivatives (phenylbut-3-en-2-ones) inhibit the growth of Candida species in vitro, with minimum inhibitory concentrations (MIC) ranging from 0.01 to >0.4 mM. nih.gov

Table 2: Antimicrobial Activity of Related Amino Alcohol and Phenylbutene Derivatives

| Compound Class | Target Organism | Effect | Concentration |

|---|---|---|---|

| Amino Alcohol Derivatives | Cryptococcus neoformans | >95% growth inhibition | 32 µg/mL |

| Phenylbut-3-en-2-one Derivatives | Candida spp. | Growth inhibition (MIC) | 0.01 to >0.4 mM |

Interaction with Biomolecules (e.g., DNA, RNA, Proteins) in vitro

The primary mode of action for this compound appears to be its interaction with proteins, specifically enzymes. nih.gov Molecular docking simulations of its derivative into the active site of neuraminidase provide a model for this protein-ligand interaction, highlighting the importance of the compound's amino and hydroxyl groups. nih.gov

The interaction of related structures with other biomolecules has also been investigated. For instance, a study on phenylbut-3-en-2-one derivatives explored their ability to interact with ergosterol, a vital component of fungal cell membranes. nih.gov However, the study concluded that the growth-inhibiting effect of these specific ketone compounds was not correlated with their ability to interact with ergosterol, suggesting a different mechanism of action is at play. nih.gov Direct in vitro studies detailing the interaction of this compound with nucleic acids like DNA or RNA are not prominent in the reviewed literature.

Structure-Based Approaches to Modulating Biological Systems

The exploration of (E)-1-amino-4-phenylbut-3-en-2-ol and its derivatives as potential therapeutic agents has incorporated structure-based approaches, primarily focusing on in silico docking to non-human targets. These computational methods have been instrumental in understanding the potential binding modes of these compounds and in guiding the development of more potent inhibitors.

A significant area of investigation for (E)-1-amino-4-phenylbut-3-en-2-ol has been its potential as a neuraminidase inhibitor. rsc.org Neuraminidase is a key enzyme for influenza viruses, making it an important target for antiviral drug design. rsc.org Molecular docking studies have been employed to elucidate the interactions between derivatives of (E)-1-amino-4-phenylbut-3-en-2-ol and the active site of neuraminidase. rsc.org

In a notable study, the sulfonation of (E)-1-amino-4-phenylbut-3-en-2-ol (designated as C1 in the study) with 4-methoxybenzenesulfonyl chloride resulted in a more active neuraminidase inhibitor, referred to as inhibitor II. rsc.org This inhibitor demonstrated an IC50 value of 6.4 μM against neuraminidase. rsc.org Molecular docking of inhibitor II into the active site of neuraminidase revealed key interactions that are believed to contribute to its inhibitory potency. rsc.org Specifically, the hydrogen atoms of both the amino (NH2) and hydroxyl (OH) groups of inhibitor II were identified as crucial for its activity. rsc.org

The in vitro evaluation of (E)-1-amino-4-phenylbut-3-en-2-ol (C1) indicated better inhibitory activities compared to 2-amino-1-arylethan-1-ol derivatives. rsc.org The subsequent modification into inhibitor II further enhanced this activity. rsc.org While molecular docking provided valuable insights into the structure-activity relationship (SAR) at a molecular level, it also highlighted the potential for these derivatives as a novel class of neuraminidase inhibitors. rsc.org

As of the current literature, there is no publicly available information on the protein crystallography of a complex involving this compound.

Interactive Data Table: Neuraminidase Inhibitory Activity

| Compound | Structure | Target | IC50 (μM) |

| (E)-1-amino-4-phenylbut-3-en-2-ol (C1) | Image of (E)-1-amino-4-phenylbut-3-en-2-ol | Neuraminidase | Not explicitly quantified, but stated as having better inhibitory activities than 2-amino-1-arylethan-1-ol derivatives rsc.org |

| Inhibitor II (sulfonated derivative) | Image of the sulfonated derivative of (E)-1-amino-4-phenylbut-3-en-2-ol | Neuraminidase | 6.4 rsc.org |

Emerging Research Applications and Potential Technological Impacts Non Clinical

1-Amino-4-phenylbut-3-en-2-ol as a Versatile Synthetic Building Block

The strategic placement of amine, alcohol, and phenylalkene functionalities makes this compound a valuable and versatile intermediate in organic synthesis. The β-amino alcohol motif is a cornerstone in the construction of complex molecules. gaylordchemical.comchemrxiv.org

The β-amino alcohol framework is a common structural feature in a myriad of natural products. gaylordchemical.com Consequently, synthetic routes to access these compounds are of paramount importance. Multi-enzyme pathways have been developed for the synthesis of enantiomerically pure 1,2-amino alcohols like 2-phenylglycinol and phenylethanolamine, starting from renewable materials such as L-phenylalanine. acs.org These enzymatic cascades demonstrate the value of chiral amino alcohols derived from phenyl precursors in building complex, biologically relevant molecules. acs.org

While direct total synthesis of a specific natural product using this compound as the starting material is not prominently documented, the utility of closely related structures is well-established. For instance, synthetic precursors such as 1,2-epoxy-3-amino-4-phenylbutane derivatives are key intermediates in the synthesis of pharmaceutically important compounds. google.com The conversion of such epoxides, which share the core structure of the title compound, into more complex molecules underscores the synthetic potential of this entire class of building blocks. The synthesis of γ-phenyl-γ-amino vinyl phosphonates and sulfones from phenylglycinol, another related amino alcohol, further highlights how this structural motif can be elaborated into potent bioactive molecules. nih.gov

Currently, specific research detailing the application of this compound as an intermediate in the synthesis of advanced materials is limited in publicly available literature. However, the inherent functionalities of the molecule suggest potential. The amino and hydroxyl groups are available for polymerization reactions to form polyamides, polyesters, or polyurethanes. The phenyl ring and the double bond could be exploited to influence the optical or electronic properties of resulting materials, or to serve as a point for cross-linking.

Potential in Catalysis and Ligand Design

The field of asymmetric catalysis, which is crucial for producing enantiomerically pure compounds in the pharmaceutical and fine chemical industries, heavily relies on chiral ligands that coordinate to a metal center. The 1,2-amino alcohol structure is considered a "privileged scaffold" for the design of such ligands. nih.govnih.gov

Chiral 1,2-amino alcohols are foundational to the synthesis of some of the most successful classes of ligands for asymmetric catalysis. nih.gov Their value stems from their ability to form stable chelate rings with metal catalysts, creating a well-defined and rigid chiral environment around the metal center. This environment dictates the stereochemical outcome of the catalyzed reaction.

Researchers have developed numerous new chiral amino alcohol ligands for various transformations. rsc.org For example, chiral naphthyl β-aminoalcohols have been synthesized and successfully applied as ligands in asymmetric Strecker and Michael reactions, inducing high enantioselectivity. scilit.com Similarly, other novel β-amino alcohol ligands have proven effective in the enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.org Given that this compound possesses the requisite chiral 1,2-amino alcohol core, it represents a promising, yet underexplored, candidate for development into a new class of chiral ligands.

Table 1: Examples of Reactions Catalyzed by Chiral Amino Alcohol-Based Ligands

| Ligand Type | Reaction | Key Feature | Reference |

|---|---|---|---|

| N-Salicyl-1-naphthyl-β-aminoalcohol | Asymmetric Strecker Reaction | Forms a chiral environment around a metal center for enantioselective cyanide addition. | scilit.com |

| N-Salicyl-1-naphthyl-β-aminoalcohol | Asymmetric Michael Reaction | Controls the facial selectivity of nucleophilic attack on an α,β-unsaturated carbonyl. | scilit.com |

| Optimized β-amino alcohols | Enantioselective addition of diethylzinc to aldehydes | Promotes the enantioselective transfer of an ethyl group to an aldehyde. | rsc.org |

| BINOL-derived catalysts | Petasis Borono-Mannich Reaction | Catalyzes the multicomponent condensation to afford chiral 1,2-amino alcohols. | chemrxiv.org |

In addition to serving as ligands in metal-based catalysis, chiral amino alcohols and their derivatives can function as organocatalysts, which are metal-free small organic molecules that can catalyze chemical reactions. The amine and alcohol groups can participate in hydrogen bonding, while the amine can also act as a Brønsted or Lewis base, or be converted into an iminium or enamine intermediate. The inherent chirality of this compound makes it a potential scaffold for the design of new organocatalysts for a variety of asymmetric transformations.

Role in Agrochemical Research

The search for novel, effective, and environmentally safer agrochemicals is a continuous effort. Natural products and their synthetic derivatives often provide the inspiration and structural scaffolds for new active ingredients. The β-amino alcohol moiety is present in many biologically active compounds, making it a valuable pharmacophore for agrochemical discovery. nih.govnih.gov

The structural framework of this compound is relevant to the development of new pesticides (e.g., herbicides, fungicides, insecticides). For example, research has shown that β-amino alcohols derived from the natural product eugenol (B1671780) exhibit significant insecticidal activity against Sf9 insect cells, with some derivatives being more potent than the commercial pesticide chlorpyrifos. nih.gov In another study, a series of ferulic acid derivatives incorporating a β-amino alcohol scaffold were synthesized and evaluated for their activity against plant viruses and bacteria, identifying potential new leads for plant bactericides and antivirals. nih.gov Chiral amines are also recognized as ubiquitous components in modern agrochemicals. acs.org These examples demonstrate that the scaffold of this compound is a promising starting point for the synthesis of new agrochemically active compounds.

Table 2: β-Amino Alcohol Scaffolds in Agrochemical Research

| Source/Core Scaffold | Target Application | Key Finding | Reference |

|---|---|---|---|

| Eugenol (natural product) | Insecticides | Synthesized β-amino alcohol derivatives showed high toxicity to Sf9 insect cells. | nih.gov |

| Ferulic Acid (natural product) | Plant Bactericides & Antivirals | Designed derivatives containing the β-amino alcohol fragment provided potential leads for new agents. | nih.gov |

Applications in Materials Science